![molecular formula C18H22N2O3S B5550267 N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

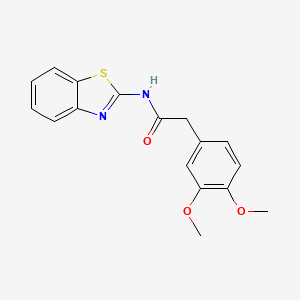

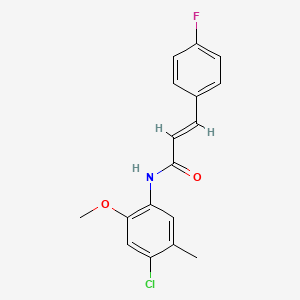

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, involves complex chemical reactions designed to introduce specific functional groups that contribute to their biological activity. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors demonstrate the intricate synthesis routes used to obtain high-affinity inhibitors for specific enzymes (Röver et al., 1997).

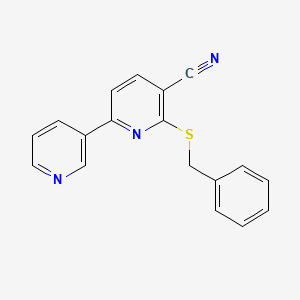

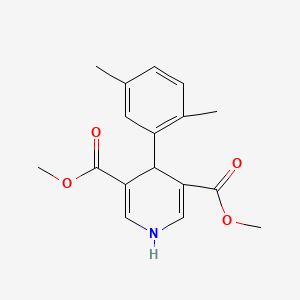

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including the one , is characterized by a benzenesulfonamide core with various substituents that enhance their pharmacological activity. Crystal structure and density functional theory (DFT) studies provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital, which are crucial for understanding the compound's interaction with biological targets (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. These reactions include substitutions at the nitrogen atom, which can significantly affect their mechanism of action as inhibitors or antagonists for different enzymes or receptors. The synthesis of these compounds often involves the introduction of piperidine or similar heterocycles, which are pivotal in determining the compound's pharmacological profile (Khalid et al., 2014).

科学的研究の応用

Cognitive Enhancing Properties

One study focused on SB-399885, a compound related to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, highlighting its potential as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in aged rat models, suggesting its utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

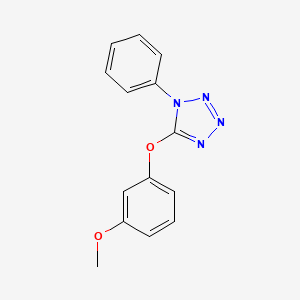

Several studies have explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives. For instance, compounds incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors, displaying significant intraocular pressure lowering activity in an animal model of glaucoma (Nocentini et al., 2016). Another study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, highlighting their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Anticonvulsant Action and Antimetastatic Activity

Further research into benzenesulfonamides revealed their potential in anticonvulsant therapy and cancer treatment. For example, a study on benzenesulfonamide derivatives demonstrated potent human carbonic anhydrase inhibitory action and effective anticonvulsant activity in animal models, indicating their potential as novel therapeutic agents for epilepsy (Mishra et al., 2017). Additionally, ureido-substituted benzenesulfonamides were found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis, providing a promising direction for the development of anticancer drugs (Pacchiano et al., 2011).

Safety and Hazards

“N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P272 (contaminated work clothing should not be allowed out of the workplace), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

As for future directions, more research is needed to fully understand the potential applications of “N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide”, especially in the field of medicine. Its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition is particularly interesting .

特性

IUPAC Name |

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18-10-9-16(13-15(18)14-20-11-5-2-6-12-20)19-24(22,23)17-7-3-1-4-8-17/h1,3-4,7-10,13,19,21H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWBGNWIWSVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)